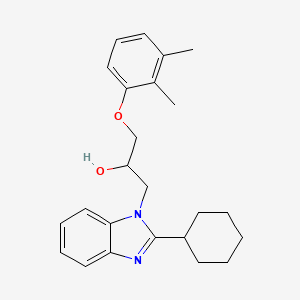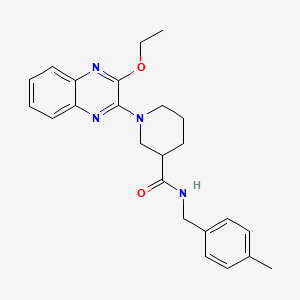
N-(3,5-dimethoxyphenyl)-3-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dimethoxyphenyl group and a 1H-1,2,3,4-tetrazol-1-yl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves the following steps:
Formation of the 3,5-dimethoxyphenyl intermediate: This can be achieved by reacting 3,5-dimethoxyaniline with an appropriate acylating agent under acidic or basic conditions.
Introduction of the tetrazole ring: The intermediate is then subjected to a cyclization reaction with sodium azide and a suitable nitrile to form the tetrazole ring.
Coupling with benzamide: The final step involves coupling the tetrazole-containing intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of halogenated, nitrated, or alkylated products.
科学研究应用
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
作用机制
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
相似化合物的比较
Similar Compounds
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: can be compared with other benzamide derivatives and tetrazole-containing compounds.
N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: is unique due to the presence of both the 3,5-dimethoxyphenyl and tetrazole groups, which confer distinct chemical and biological properties.
Uniqueness
- The combination of the 3,5-dimethoxyphenyl and tetrazole groups in N-(3,5-DIMETHOXYPHENYL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE provides a unique scaffold for drug design and materials development, offering potential advantages in terms of stability, reactivity, and biological activity.
属性
分子式 |
C16H15N5O3 |
|---|---|
分子量 |
325.32 g/mol |
IUPAC 名称 |
N-(3,5-dimethoxyphenyl)-3-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-7-12(8-15(9-14)24-2)18-16(22)11-4-3-5-13(6-11)21-10-17-19-20-21/h3-10H,1-2H3,(H,18,22) |
InChI 键 |
LKAMTKOKOANUPP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-chloro-4-methoxy-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B14978606.png)
![2-(4-fluorophenoxy)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B14978615.png)

![N-{4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-2-(2-methoxyphenoxy)propanamide](/img/structure/B14978628.png)
![2-{3-[5-(naphthalen-1-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(propan-2-yl)acetamide](/img/structure/B14978640.png)
![N-(4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(2-methylbenzyl)acetamide](/img/structure/B14978655.png)
![N-[5-(4-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B14978666.png)
![2-(4-methoxyphenyl)-N-{4-[(1-phenyl-1H-tetraazol-5-yl)oxy]benzyl}ethanamine](/img/structure/B14978670.png)
![N~4~-(3-chloro-4-methylphenyl)-1-methyl-N~6~-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B14978675.png)

![3-benzyl-4-methyl-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14978690.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B14978697.png)
![N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-3-methylbutanamide](/img/structure/B14978699.png)
![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}cyclopropanecarboxamide](/img/structure/B14978704.png)
